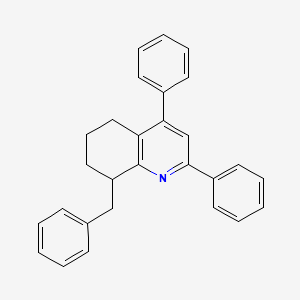

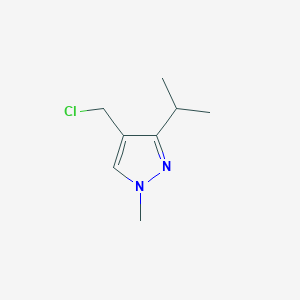

![molecular formula C21H25N3O3S2 B2960942 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893789-98-5](/img/structure/B2960942.png)

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to act as mrgx2 inhibitors . Compounds of this family, their tautomers, and pharmaceutically acceptable salts are used for treating diseases, disorders, or conditions associated with mrgx2 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that the properties of similar compounds, such as Blatter radicals, can be modified more widely and more easily through simple substitution changes .Aplicaciones Científicas De Investigación

Insecticidal Applications

A study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to explore their insecticidal properties. The research found that certain synthesized compounds demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antitumor Activity

Another area of interest is the synthesis of benzothiazole derivatives bearing different heterocyclic rings to assess their antitumor activity. The study identified compounds with considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these chemical structures (Yurttaş et al., 2015).

Glutaminase Inhibition

Research into glutaminase inhibitors identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds, including analogs derived from similar chemical structures, demonstrated potential as potent GLS inhibitors, suggesting applications in cancer therapy by targeting tumor cell metabolism (Shukla et al., 2012).

Antimicrobial Agents

Synthesis of formazans from Mannich bases of thiadiazole derivatives has shown promising results as antimicrobial agents. This research opens pathways for developing new drugs to combat microbial infections (Sah et al., 2014).

Antioxidant Properties

Further studies have explored the antioxidant capabilities of benzimidazole derivatives, demonstrating their effectiveness in protecting base oils, indicating potential applications in industrial processes and pharmaceuticals (Basta et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the carbonic anhydrase (CA) enzymes, specifically the β-class CA isozymes . In Mycobacterium tuberculosis, three β-CA isozymes have been identified: MtCA1, MtCA2, and MtCA3 . These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the β-class CA isozymes, by inhibiting their activity . This inhibition is achieved through the formation of a coordination complex with the zinc ion in the active site of the enzyme . The compound’s sulfonamide moiety is believed to play a key role in this interaction .

Biochemical Pathways

By inhibiting the activity of the β-class CA isozymes, the compound disrupts the normal biochemical pathways of the organism. This disruption affects the organism’s ability to regulate pH and transport CO2, which can lead to a variety of downstream effects, including impaired cellular function and growth .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have good bioavailability and the ability to reach its target sites within the organism .

Result of Action

The inhibition of the β-class CA isozymes by the compound results in the disruption of critical physiological processes in the organism. This disruption can lead to impaired cellular function and growth, effectively inhibiting the growth of the organism . In the case of Mycobacterium tuberculosis, this results in an effective anti-tubercular action .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form a coordination complex with the zinc ion in the active site of the enzyme . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its efficacy and stability .

Propiedades

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-3-5-14-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-15-20(25)22-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEQLKDFKFTWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

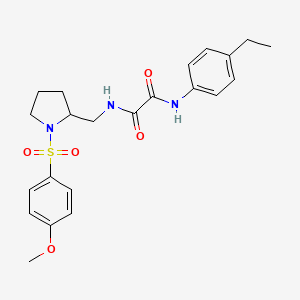

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)

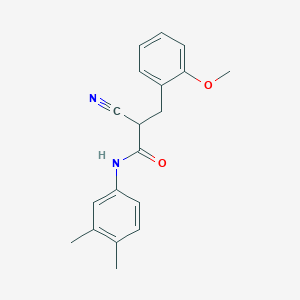

![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)

![3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2960869.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2960882.png)